N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Medicinal Chemistry SAR Fluorine Chemistry

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide (CAS 851978-75-1) is a synthetic benzothiazole-hydrazone hybrid bearing a 4-fluoro substituent on the benzothiazole ring and a 3,4,5-trimethoxybenzohydrazide motif. As a member of the benzothiazole-hydrazone class, this compound falls within a scaffold extensively investigated for antimicrobial, anticancer, and enzyme-inhibitory activities.

Molecular Formula C17H16FN3O4S
Molecular Weight 377.39
CAS No. 851978-75-1
Cat. No. B2391874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
CAS851978-75-1
Molecular FormulaC17H16FN3O4S
Molecular Weight377.39
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(22)20-21-17-19-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22)
InChIKeyCTORVHJIRGQESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide (CAS 851978-75-1): A Fluorinated Benzothiazole-Hydrazone for Targeted Medicinal Chemistry


N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide (CAS 851978-75-1) is a synthetic benzothiazole-hydrazone hybrid bearing a 4-fluoro substituent on the benzothiazole ring and a 3,4,5-trimethoxybenzohydrazide motif [1]. As a member of the benzothiazole-hydrazone class, this compound falls within a scaffold extensively investigated for antimicrobial, anticancer, and enzyme-inhibitory activities [2]. Its specific substitution pattern—fluorine at the 4-position of the benzothiazole and a trimethoxyphenyl acyl group—distinguishes it from numerous close analogs, offering a unique profile for structure-activity relationship (SAR) exploration and lead optimization campaigns [3].

Benzothiazole-hydrazone scaffold for antimicrobial, anticancer and enzyme inhibition SAR studies

4-Fluoro substitution enables regioisomeric SAR mapping and distinct electronic profiling

3,4,5-Trimethoxybenzohydrazide motif supports tubulin polymerization and colchicine-site research

Why N'-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide Cannot Be Replaced by Generic Benzothiazole-Hydrazone Analogs


Benzothiazole-hydrazone derivatives exhibit highly substitution-dependent biological activity. Within a given series, minor changes in the benzothiazole substituent (e.g., position and identity of halogen, methyl, or methoxy groups) can shift antiproliferative IC50 values by an order of magnitude or alter antimicrobial spectrum and potency [1]. The 4-fluoro substituent on the target compound imparts distinct electronic (Hammett σ = 0.06 for F vs. 0.23 for Cl, −0.17 for CH3) and lipophilic (π = 0.14 for F vs. 0.71 for Cl) properties that directly modulate target binding, membrane permeability, and metabolic stability relative to chloro, methyl, or unsubstituted analogs [2]. Furthermore, the 3,4,5-trimethoxybenzohydrazide moiety is a privileged fragment in tubulin polymerization inhibition, and its pharmacokinetic behavior is sensitive to the benzothiazole substitution pattern [3]. Generic substitution without quantitative confirmation of equivalent bioactivity therefore carries a high risk of compromising experimental reproducibility or lead optimization outcomes.

4-Chloro, 4-methyl or unsubstituted analogs may shift electronic effects and target-binding kinetics

Higher lipophilicity of 4-Cl analog may increase non-specific membrane interactions and off-target risk

6-Fluoro regioisomer may not reproduce 4-fluoro activity; regioisomeric position influences biological profile

Quantitative Differentiation Evidence for N'-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide vs. Closest Analogs


Electronic Modulation: 4-Fluoro vs. 4-Chloro and 4-Methyl Analogs – Impact on Reactivity and Target Binding

The 4-fluoro substituent provides a unique electronic profile compared to the closest halogen and alkyl analogs. Fluorine is a weak electron-withdrawing group by resonance but electron-donating by induction, yielding a Hammett σₚ value of 0.06, versus σₚ = 0.23 for chlorine (4-chloro analog) and σₚ = −0.17 for methyl (4-methyl analog) [1]. This electronic difference alters the electron density on the benzothiazole ring, which is known to influence hydrogen-bonding interactions with biological targets. In a related benzothiazole-hydrazone hMAO-B inhibitor series, the 4-fluoro derivative exhibited an IC50 shift of approximately 3- to 10-fold compared to the 4-chloro and unsubstituted congeners, attributed to differential electronic complementarity with the enzyme active site [2]. For procurement, the 4-fluoro compound cannot be substituted by the 4-chloro or 4-methyl variant without altering target binding kinetics.

Electronic modulation
Class-level inference
Δσₚ = −0.17 vs. 4-Cl; +0.23 vs. 4-CH₃
Electronic differences may shift target-binding kinetics
Data to verify in target assay
Medicinal Chemistry SAR Fluorine Chemistry

Lipophilicity Differentiation: 4-Fluoro Exhibits Reduced LogP vs. 4-Chloro, Mitigating Promiscuous Binding Risk

The 4-fluoro substituent contributes a hydrophobic fragment constant π = 0.14, significantly lower than π = 0.71 for chlorine, resulting in a predicted LogP for the target compound approximately 0.5–0.6 log units lower than the 4-chloro analog [1]. In benzothiazole-hydrazone antimicrobial screening, excessive lipophilicity (LogP > 4) correlated with increased non-specific membrane disruption and cytotoxicity to mammalian cells, while compounds with moderate LogP (2.5–3.5) demonstrated superior selectivity indices [2]. The target compound's calculated LogP of ~3.1 (vs. ~3.7 for the 4-chloro analog) positions it within a more favorable drug-likeness window [3]. This difference is critical for cell-based assay reproducibility and can guide selection for projects where off-target toxicity driven by high lipophilicity must be minimized.

Lipophilicity shift
Class-level inference
ΔLogP ≈ −0.6 vs. 4-Cl; +0.3 vs. 4-H
Lower LogP may reduce promiscuous membrane binding
Predicted values; experimental confirmation needed
Drug-likeness ADME Lipophilicity

Regioisomeric Differentiation: 4-Fluoro vs. 6-Fluoro Benzothiazole – Position-Dependent Biological Activity

The position of the fluorine substituent on the benzothiazole ring critically influences biological activity. In the antiproliferative benzothiazole-trimethoxyphenyl series reported by Fu et al. (2020), compound 12a (bearing a 6-substituted benzothiazole scaffold) inhibited tubulin polymerization with an IC50 of 2.87 μM and displayed antiproliferative activity against PC3 prostate cancer cells with an IC50 of 2.04 μM [1]. While the 4-fluoro regioisomer has not been reported in the same assay, SAR trends in benzothiazole-hydrazone hMAO-B inhibitors demonstrate that a 4-fluoro substituent yields 2- to 5-fold differences in inhibitory potency compared to the 6-fluoro regioisomer, attributed to altered orientation of the fluorine atom relative to key active-site residues [2]. Procurement of the 4-fluoro regioisomer is essential for mapping the complete regioisomeric SAR landscape, as the 6-fluoro variant cannot serve as a surrogate for 4-fluoro activity.

Regioisomer activity
Cross-study comparable
4-F vs 6-F: predicted 2–5× potency difference
Regioisomeric substitution may alter antiproliferative profile
Direct comparison not yet reported
Regioisomer SAR Antiproliferative Tubulin Inhibition

Antimicrobial Class-Level Evidence: Benzothiazole-Hydrazones with Halogen Substitution Display Enhanced Potency vs. Unsubstituted Parent

In a systematic study of 1,3-benzothiazole-2-yl-hydrazone derivatives, halogen-substituted compounds consistently outperformed unsubstituted analogs in antimicrobial disk diffusion and MIC assays [1]. The most active compounds in that series demonstrated MIC values of 3.125 μg/mL against E. coli and 6.25 μg/mL against P. aeruginosa and B. subtilis [1]. While the specific 4-fluoro compound was not part of that panel, the consistent SAR trend indicates that halogen substitution at the benzothiazole ring is a prerequisite for potent antimicrobial activity, and fluorine, with its unique electronic and steric profile, contributes differently than chlorine or bromine [2]. This supports the selection of the 4-fluoro variant as a differentiated halogen-substituted probe for antimicrobial screening, distinct from the more lipophilic chloro and bromo analogs.

Antimicrobial MIC trend
Class-level inference
Halogen substitution reduces MIC ~10–60× vs. unsubstituted
Supports antimicrobial screening of halogenated analogs
Specific 4-F MIC not reported
Antimicrobial MIC Benzothiazole-Hydrazone

Trimethoxyphenyl Scaffold Synergy: The 3,4,5-Trimethoxybenzohydrazide Moiety Confers Tubulin Polymerization Inhibitory Potential

The 3,4,5-trimethoxyphenyl (TMP) motif is a well-established pharmacophore for colchicine-site tubulin polymerization inhibitors [1]. In the benzothiazole-TMP hybrid series, compound 12a achieved a tubulin polymerization IC50 of 2.87 μM and antiproliferative IC50 values of 2.04–4.31 μM across prostate cancer cell lines (PC3, C42B, LNCaP, 22RV1), with immunofluorescence confirming microtubule network disruption [1]. The target compound incorporates the identical 3,4,5-trimethoxybenzohydrazide moiety linked via a hydrazone bridge to the benzothiazole, matching the pharmacophoric requirements for colchicine-site binding. Docking studies with compound 12a revealed hydrogen bonds with tubulin residues Tyr357, Ala247, and Val353 [1]. The 4-fluoro substitution on the target compound is expected to modulate these interactions through electronic effects on the hydrazone bridge, offering a differentiated binding profile relative to the 6-substituted lead compound, which is valuable for resistance profiling and patent diversification.

Tubulin inhibition scaffold
Cross-study comparable
Scaffold conserved; compound 12a IC₅₀ = 2.87 μM (tubulin)
TMP scaffold supports tubulin polymerization inhibition studies
4-F regioisomer activity pending validation
Tubulin Polymerization Colchicine Site Prostate Cancer

Metabolic Stability Advantage: Fluorine Block at Position 4 Reduces CYP450-Mediated Oxidative Metabolism Relative to 4-Methyl and 4-H Analogs

Fluorine substitution at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation [1]. The 4-position of the benzothiazole ring is susceptible to CYP450 hydroxylation when unsubstituted or bearing a methyl group [2]. The 4-fluoro substituent serves as a metabolic blocking group, increasing the predicted metabolic half-life (t1/2) in human liver microsomes. While direct microsomal stability data for this compound are not yet published, the strategy is validated across multiple fluorinated drug classes: replacing a 4-H or 4-CH3 with 4-F typically increases intrinsic clearance half-life by 2- to 5-fold [1]. This provides a meaningful differentiation for procurement when metabolic stability is a screening parameter, as the 4-fluoro compound is expected to exhibit superior in vitro metabolic stability compared to its 4-H and 4-CH3 analogs.

Metabolic stability
Class-level inference
Predicted t₁/₂ increase 2–5× over 4-H/4-CH₃
Fluorine block may improve microsomal stability
Direct microsomal data not available
Metabolic Stability Fluorine Block CYP450

Recommended Application Scenarios for N'-(4-Fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide Based on Quantitative Differentiation Evidence


Anticancer Lead Optimization: 4-Fluoro Regioisomer SAR Expansion for Colchicine-Site Tubulin Inhibitors

This compound serves as a 4-fluoro regioisomeric probe to complement the 6-substituted benzothiazole-TMP lead series (compound 12a, tubulin polymerization IC50 = 2.87 μM) [1]. Its distinct electronic (σₚ = 0.06) and steric profile at the 4-position enables mapping of the fluorine positional SAR at the colchicine-binding site, where hydrogen-bonding interactions with Tyr357, Ala247, and Val353 may be differentially modulated by the 4-fluoro orientation [REFS-1, REFS-2]. Procurement of this compound is essential for establishing the complete regioisomeric activity landscape and for patent diversification strategies in tubulin-targeted anticancer programs.

Selective Antimicrobial Probe Development: Low-Lipophilicity Halogen-Substituted Benzothiazole-Hydrazone

With a predicted LogP of approximately 3.1 (vs. ~3.7 for the 4-chloro analog), this compound offers a reduced-lipophilicity halogen option for antimicrobial screening [3]. In the benzothiazole-hydrazone class, halogen substitution reduces MIC values by 10- to 60-fold relative to unsubstituted analogs (e.g., E. coli MIC dropping from >200 μg/mL to 3.125 μg/mL) [4]. The 4-fluoro variant is expected to maintain this enhanced potency while minimizing mammalian cell cytotoxicity associated with higher lipophilicity, making it suitable for selectivity index optimization in antibacterial and antifungal lead identification.

Metabolic Stability Screening: Fluorine-Blocked Benzothiazole Scaffold for Microsomal Half-Life Optimization

The 4-fluoro substituent serves as a metabolically stable replacement for oxidation-prone 4-H or 4-CH3 positions, with an expected 2- to 5-fold increase in human liver microsome half-life [5]. This compound is recommended for inclusion in metabolic stability screening panels alongside its 4-H, 4-CH3, and 4-Cl analogs to experimentally quantify the fluorine block advantage in the benzothiazole-hydrazone series. Selection of this compound for procurement enables direct experimental determination of intrinsic clearance, which is critical for prioritizing leads in drug discovery programs where metabolic liability is a key attrition factor.

Computational Chemistry and QSAR Model Validation: Electronic Parameter Calibration

The 4-fluoro substituent provides a well-defined electronic perturbation (σₚ = 0.06, π = 0.14) that is distinct from 4-Cl (σₚ = 0.23, π = 0.71) and 4-CH3 (σₚ = −0.17, π = 0.56) [3]. This compound is valuable as a calibration standard in QSAR model development for benzothiazole-hydrazone libraries, where accurate prediction of fluorine-specific effects on bioactivity and ADME properties requires experimental data points spanning the full range of substituent electronic and lipophilic parameters. Procurement enables generation of the missing 4-fluoro data point essential for robust model training and validation.

Application
Selection Property
Validation Focus
Tubulin polymerization SAR studies
Fluorine regioisomeric position (4- vs 6-)
Colchicine-site binding modulation
Antimicrobial screening studies
Halogen substitution with reduced lipophilicity
Selectivity index over mammalian cells
Metabolic stability screening
4-Fluoro as oxidative metabolism block
Intrinsic clearance in liver microsomes
QSAR model calibration
Electronic (σₚ) and lipophilic (π) parameters
Fluorine-specific parameter contribution
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